N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine
Description
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine is a boron-containing organic compound with the molecular formula C₁₉H₃₀BNO₃. Its structure features:
- A dimethylaminoethyl group (N,N-dimethyl-2-aminoethoxy) linked via an ether bond to a para-substituted phenyl ring.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the para-position of the phenyl ring.
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester moiety, which enables efficient aryl-aryl bond formation in synthetic chemistry . Its molecular weight is 331.26 g/mol (monoisotopic mass: 331.2288), and it is registered under ChemSpider ID 25084413 .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-9-14(10-8-13)19-12-11-18(5)6/h7-10H,11-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVPIBHZWGVRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654847 | |
| Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873078-93-4 | |
| Record name | N,N-Dimethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(Dimethylamino)ethoxy]benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions.
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura cross-coupling reactions. In these reactions, boronic acids or esters, such as this compound, are coupled with organic halides in the presence of a palladium catalyst.
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in chemical synthesis. .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond during the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.
Action Environment
The efficacy and stability of this compound in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the choice of solvent, temperature, presence of a base, and the type of palladium catalyst used. The compound is typically stored under inert gas and away from light and air to maintain its stability.
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic processes. These interactions are primarily mediated through the boron-containing dioxaborolane moiety, which can form reversible covalent bonds with nucleophilic sites on proteins and enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, forming reversible covalent bonds that alter the activity of enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic processes and oxidative stress responses. At higher doses, toxic or adverse effects may occur, including disruptions in cellular homeostasis and increased oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to alterations in the production and utilization of metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.
Biological Activity
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The compound has the following chemical characteristics:
- CAS Number : 873078-93-4
- Molecular Formula : C16H26BNO3
- Molar Mass : 291.2 g/mol
- Storage Conditions : Store at 2-8 °C in a dry and sealed environment .
The biological activity of this compound is primarily attributed to its interaction with biological targets involved in cell signaling and metabolic pathways. The presence of the dioxaborolane moiety suggests potential applications in targeting boron-containing compounds to biological systems.
Biological Activity
Research indicates that this compound may exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds containing dioxaborolane structures can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways. Specific mechanisms may involve the modulation of protein interactions critical for cancer cell survival.
- Neuroprotective Effects : There is emerging evidence that similar compounds may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This could be particularly relevant in conditions such as Alzheimer's disease.
- Immunomodulatory Effects : Some studies have indicated that derivatives of this compound can modulate immune responses, potentially enhancing T-cell activity against tumors or pathogens.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Scientific Research Applications
Medicinal Chemistry
DMDB has shown promise in drug development due to its ability to act as a boron-containing moiety. Boron compounds are known for their role in:
- Anticancer Agents : DMDB and its derivatives are being investigated for their potential to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Drug Delivery Systems : The compound's unique structure allows it to be incorporated into drug delivery systems that enhance the bioavailability of therapeutic agents.
Material Science
In material science, DMDB is utilized for:
- Polymer Chemistry : Its boron-dioxaborolane structure can be used to create cross-linked polymer networks that exhibit desirable mechanical properties.
- Sensors and Electronics : DMDB-based materials are explored for use in sensors due to their electronic properties which can be tuned by modifying the boron functionality.
Case Study 1: Anticancer Activity
A study conducted on DMDB derivatives revealed that certain modifications enhance their cytotoxicity against breast cancer cells. The research demonstrated that the incorporation of the dioxaborolane moiety significantly increased the compound's interaction with target proteins involved in cell cycle regulation .
Case Study 2: Drug Delivery Systems
Research has shown that DMDB can be integrated into liposomal formulations to improve drug encapsulation efficiency. In vitro studies indicated enhanced cellular uptake and prolonged circulation time in systemic administration models .
Comparison with Similar Compounds
Boronate Ester vs. Non-Boron Analogs
Heterocyclic vs. Phenyl-Boronate Derivatives
- The pyrazole-containing analog (ChemSpider ID: 877149-80-9) exhibits stronger π-π interactions in coordination chemistry, making it suitable for BNCT agents, whereas the target’s phenyl-boronate is preferred for OLED materials .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step organic synthesis approach combining:
- Formation of the boronic acid pinacol ester on the phenyl ring
- Introduction of the phenoxy linkage to the ethanamine side chain
- Incorporation of the N,N-dimethylamino group via nucleophilic substitution or alkylation reactions
The process often employs palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, to form the carbon-boron bond on the aromatic ring.
Stepwise Preparation
Step 1: Synthesis of 4-Bromophenol Derivative
Starting from 4-bromophenol or 4-bromophenyl derivatives, the phenol group is protected or directly used for ether formation.
Step 2: Ether Formation with 2-Dimethylaminoethanol
The phenol group reacts with 2-(N,N-dimethylamino)ethanol under basic conditions to form the phenoxyethanamine intermediate. This is typically achieved via nucleophilic substitution, using a base such as potassium carbonate in solvents like DMF or DMSO, at elevated temperatures.
Step 3: Introduction of the Boronate Ester Group
The key step involves converting the aromatic bromide to the boronic acid pinacol ester. This is performed through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction conditions generally include:
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium acetate or potassium carbonate
- Solvent: DMSO, dioxane, or DMF
- Temperature: 80–100 °C
- Time: Several hours (typically 4–12 h)
This step yields the target compound, N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine, as the pinacol boronate ester derivative.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-Bromophenol + 2-(Dimethylamino)ethanol | K2CO3, DMF, 80 °C, 6 h | 4-Bromo-phenoxy-N,N-dimethylethanamine |
| 2 | 4-Bromo-phenoxy-N,N-dimethylethanamine + B2pin2 | Pd catalyst, KOAc, dioxane, 90 °C, 8 h | N,N-Dimethyl-2-(4-(pinacol boronate)phenoxy)ethanamine |
Research Findings and Optimization
- Catalyst Efficiency: Pd(dppf)Cl2 has been found to give higher yields and cleaner reactions compared to Pd(PPh3)4 in the borylation step.
- Base Selection: Potassium acetate is preferred for milder reaction conditions and better selectivity.
- Solvent Effects: Dioxane and DMF provide good solubility for reactants and catalysts, improving reaction rates.
- Temperature Control: Maintaining 80–100 °C is critical; lower temperatures reduce conversion, while higher temperatures may cause decomposition of sensitive groups.
- Purification: The product is typically purified by silica gel chromatography or recrystallization under inert atmosphere due to sensitivity to moisture and air.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value |
|---|---|
| Starting material | 4-Bromophenol or derivative |
| Ether formation reagent | 2-(Dimethylamino)ethanol |
| Base for ether formation | Potassium carbonate (K2CO3) |
| Solvent for ether step | DMF or DMSO |
| Catalyst for borylation | Pd(dppf)Cl2 or Pd(PPh3)4 |
| Boron source | Bis(pinacolato)diboron (B2pin2) |
| Base for borylation | Potassium acetate (KOAc) |
| Solvent for borylation | Dioxane or DMF |
| Temperature | 80–100 °C |
| Reaction time | 6–12 hours |
| Purification | Silica gel chromatography or recrystallization |
| Storage | Inert atmosphere, 2–8 °C, protected from light |
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine, and how are yields optimized?
The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, a two-step reaction involves coupling a brominated phenol derivative with a boronic ester precursor in the presence of sodium carbonate and DMF at 80°C, followed by citric acid quenching (yield: ~63%) . Optimization strategies include adjusting reaction temperature, solvent polarity (e.g., DMF for solubility), and catalyst loading. Low yields (e.g., 27% in some protocols) may arise from steric hindrance or competing side reactions, necessitating iterative refinement of stoichiometry and purification via column chromatography (hexanes/EtOAC with 0.25% Et₃N) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Key characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the dimethylamino group (δ ~2.2–2.4 ppm for CH₃), boronic ester (δ ~1.3 ppm for CH₃ groups), and aromatic protons (δ ~6.7–7.3 ppm) .
- X-ray Crystallography : SHELX software is widely used for single-crystal structure determination, resolving challenges like twinning or low-resolution data .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₃H₂₄BN₃O₂; theoretical MW: 265.16) .
Q. What are the compound’s critical physicochemical properties relevant to handling and storage?
Key properties include:
- Density : 1.041 g/cm³ .
- Thermal Stability : Boiling point 365.8°C (760 mmHg); steam pressure 0 mmHg at 25°C, indicating low volatility .
- Moisture Sensitivity : Boronic esters are generally hygroscopic; store under inert atmosphere (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across solvents?
Discrepancies in reactivity (e.g., hydrolysis rates or coupling efficiency) may arise from solvent polarity or trace water content. For instance, DMF enhances solubility but may accelerate decomposition if improperly dried. Methodological solutions include:
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization difficulties stem from the compound’s flexible ethanamine linker and boronic ester geometry. Strategies include:
Q. How does the pyrazole ring influence regioselectivity in cross-coupling reactions?
The pyrazole moiety (present in structurally related compounds) can exhibit tautomerism, affecting electron density at the boronic ester site. Computational modeling (e.g., DFT) predicts preferred tautomeric states, while empirical validation via Hammett plots correlates substituent effects with coupling efficiency .
Q. What methodologies optimize this compound’s use in Suzuki-Miyaura cross-coupling for drug discovery?
Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates .
- Base Optimization : K₂CO₃ or CsF to enhance transmetallation without degrading the boronic ester .
- Case Study : In antimalarial quinolone synthesis, coupling with 6-chloro-4-ethoxy-3-iodo-7-methoxy-2-methylquinoline achieved 47% yield under Pd catalysis .
Data Analysis and Experimental Design
Q. How should researchers design stability studies under varying pH and temperature conditions?
Q. What statistical approaches reconcile conflicting spectral data (e.g., NMR splitting patterns)?
Contradictory NMR signals (e.g., unexpected multiplicity) may arise from dynamic processes like restricted rotation. Solutions include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
